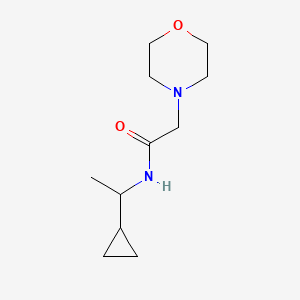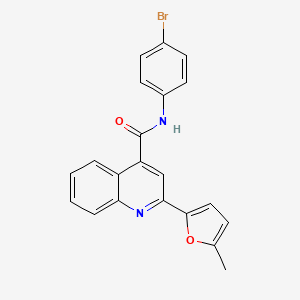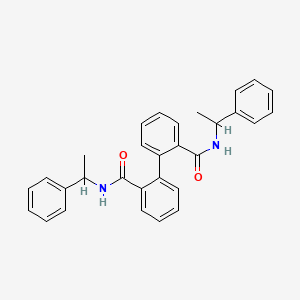
N,N'-bis(1-phenylethyl)-2,2'-biphenyldicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-bis(1-phenylethyl)-2,2'-biphenyldicarboxamide, also known as Dibenzoylmethane (DBM), is a synthetic compound that has been studied for its potential therapeutic properties. DBM is a yellow crystalline powder with a molecular weight of 381.47 g/mol and a melting point of 106-109°C. It is soluble in organic solvents such as ethanol, methanol, and chloroform. DBM has been found to have anti-inflammatory, antioxidant, and anticancer properties.
Wirkmechanismus
The exact mechanism of action of DBM is not fully understood. However, studies have suggested that DBM may exert its therapeutic effects through various pathways. DBM has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. DBM has also been found to activate the Nrf2-Keap1 pathway, which is involved in the antioxidant response. Additionally, DBM has been found to induce apoptosis in cancer cells, which may contribute to its anticancer properties.
Biochemical and Physiological Effects:
DBM has been found to have various biochemical and physiological effects. In vitro studies have shown that DBM can inhibit the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). DBM has also been found to increase the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and glutathione S-transferase (GST). In vivo studies have shown that DBM can reduce inflammation and oxidative stress in animal models of arthritis and asthma. DBM has also been found to inhibit tumor growth in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
DBM has several advantages for use in laboratory experiments. It is a stable and relatively inexpensive compound that can be easily synthesized. DBM has also been found to have low toxicity and is generally well-tolerated in animal models. However, DBM has some limitations for use in laboratory experiments. It has low solubility in water, which may limit its use in certain assays. Additionally, the exact mechanism of action of DBM is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research on DBM. One area of research is the development of novel formulations of DBM that can improve its solubility and bioavailability. Another area of research is the investigation of the effects of DBM on other diseases such as diabetes and cardiovascular disease. Additionally, further studies are needed to elucidate the exact mechanism of action of DBM and to identify potential targets for its therapeutic effects. Overall, DBM has significant potential as a therapeutic agent and warrants further investigation.
Synthesemethoden
DBM can be synthesized through a reaction between benzoyl chloride and 1-phenylethylamine in the presence of a base such as sodium hydroxide. The reaction proceeds through an amide formation mechanism, resulting in the formation of DBM as a solid product.
Wissenschaftliche Forschungsanwendungen
DBM has been extensively studied for its potential therapeutic applications in various fields of research. It has been found to have anti-inflammatory properties and has been investigated as a potential treatment for inflammatory diseases such as arthritis and asthma. DBM has also been found to have antioxidant properties and has been studied for its potential to protect against oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease. Additionally, DBM has been found to have anticancer properties and has been studied for its potential to inhibit the growth of cancer cells.
Eigenschaften
IUPAC Name |
N-(1-phenylethyl)-2-[2-(1-phenylethylcarbamoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N2O2/c1-21(23-13-5-3-6-14-23)31-29(33)27-19-11-9-17-25(27)26-18-10-12-20-28(26)30(34)32-22(2)24-15-7-4-8-16-24/h3-22H,1-2H3,(H,31,33)(H,32,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVGQUXDFODSJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2C3=CC=CC=C3C(=O)NC(C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

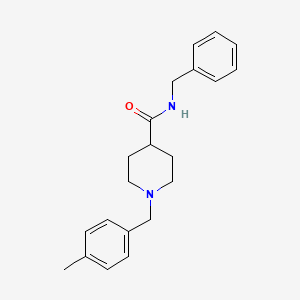
![2-methyl-3,7-diphenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5010538.png)
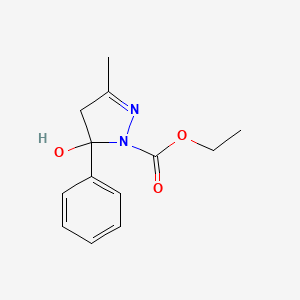

![3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-(3-fluorophenyl)acrylonitrile](/img/structure/B5010551.png)
![2-[{2-[2-(2,5-dichlorophenoxy)ethoxy]ethyl}(methyl)amino]ethanol ethanedioate (salt)](/img/structure/B5010553.png)
![N-ethyl-6-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)nicotinamide](/img/structure/B5010569.png)
![diethyl [5-(2-tert-butylphenoxy)pentyl]malonate](/img/structure/B5010575.png)
![N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B5010581.png)
methyl]phosphonate](/img/structure/B5010582.png)
![5-({1-[3-(2-chlorophenoxy)propyl]-1H-indol-3-yl}methylene)-1-ethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5010589.png)
![2-amino-7-methyl-4-(1-naphthyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B5010601.png)
